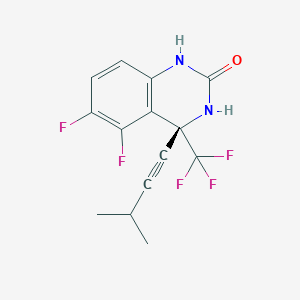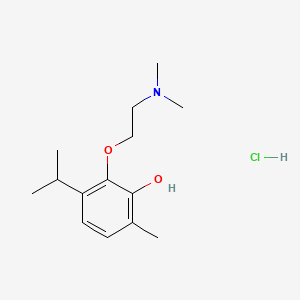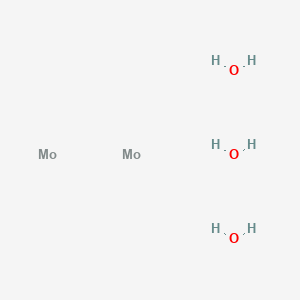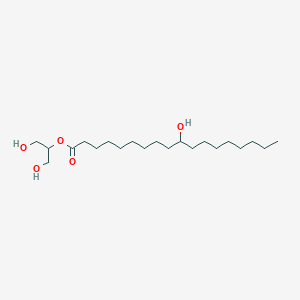
10-Hydroxyoctadecanoic acid, monoester with glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxyoctadecanoic acid, monoester with glycerol: is a chemical compound with the molecular formula C21H42O5 and a molecular weight of 374.563 g/mol . It is also known by other names such as 1,3-Dihydroxypropan-2-yl 2-hydroxyoctadecanoate and Octadecanoic acid, 2-hydroxy-, 2-hydroxy-1-(hydroxymethyl)ethyl ester . This compound is a monoester formed from the esterification of 10-hydroxyoctadecanoic acid with glycerol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyoctadecanoic acid, monoester with glycerol typically involves the esterification of 10-hydroxyoctadecanoic acid with glycerol. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of high-purity reactants and controlled reaction environments are crucial for the industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in 10-Hydroxyoctadecanoic acid, monoester with glycerol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are frequently employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
Chemistry: 10-Hydroxyoctadecanoic acid, monoester with glycerol is used in the synthesis of various organic compounds and as a reagent in chemical reactions. It is also utilized in the development of new materials and polymers .
Biology: In biological research, this compound is used as a model molecule to study lipid metabolism and enzymatic reactions involving ester bonds. It is also employed in the formulation of biocompatible materials for medical applications .
Medicine: It is also investigated for its role in the development of new pharmaceuticals .
Industry: In industrial applications, this compound is used as an emulsifier, surfactant, and stabilizer in various formulations. It is also employed in the production of cosmetics, personal care products, and food additives .
Mecanismo De Acción
The mechanism of action of 10-Hydroxyoctadecanoic acid, monoester with glycerol involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also serve as a substrate for lipase enzymes, which hydrolyze the ester bond to release glycerol and 10-hydroxyoctadecanoic acid. These interactions and enzymatic reactions are crucial for its biological and industrial applications .
Comparación Con Compuestos Similares
- Stearic acid, monoester with glycerol
- Oleic acid, monoester with glycerol
- Palmitic acid, monoester with glycerol
Comparison: 10-Hydroxyoctadecanoic acid, monoester with glycerol is unique due to the presence of a hydroxyl group on the octadecanoic acid chain, which imparts different chemical and physical properties compared to other monoesters. This hydroxyl group enhances its solubility in water and its reactivity in chemical reactions. Additionally, the presence of the hydroxyl group allows for further functionalization, making it a versatile compound for various applications .
Propiedades
Número CAS |
71929-21-0 |
|---|---|
Fórmula molecular |
C21H42O5 |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl 10-hydroxyoctadecanoate |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-5-8-11-14-19(24)15-12-9-6-7-10-13-16-21(25)26-20(17-22)18-23/h19-20,22-24H,2-18H2,1H3 |
Clave InChI |
HZDWVQJHUMNEFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCCC(=O)OC(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


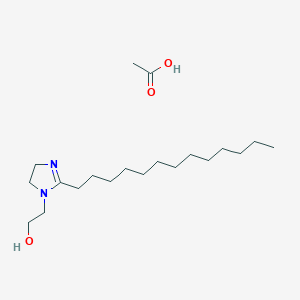


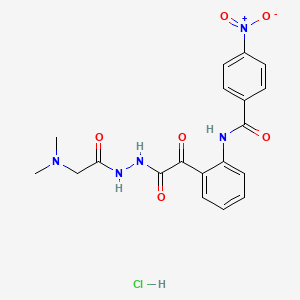


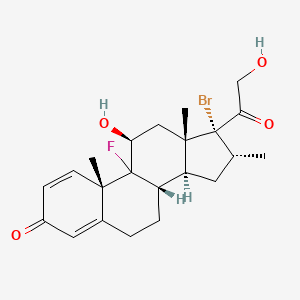

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

